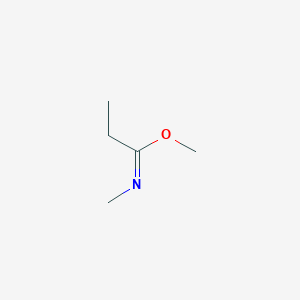
Methyl (1E)-N-methylpropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1E)-N-methylpropanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a methyl group attached to the nitrogen atom and a propanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1E)-N-methylpropanimidate typically involves the reaction of methylamine with a suitable ester or acid chloride. One common method is the reaction of methylamine with methyl propanoate under acidic conditions to yield the desired imidate. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl (1E)-N-methylpropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidate to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methyl (1E)-N-methylpropanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (1E)-N-methylpropanimidate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms.
Comparison with Similar Compounds
Methyl (1E)-N-methylpropanimidate can be compared with other similar compounds such as:
- Ethyl (1E)-N-ethylpropanimidate
- Propyl (1E)-N-propylpropanimidate
- Butyl (1E)-N-butylpropanimidate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions.
Properties
CAS No. |
32150-22-4 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
methyl N-methylpropanimidate |
InChI |
InChI=1S/C5H11NO/c1-4-5(6-2)7-3/h4H2,1-3H3 |
InChI Key |
BKDPFUPGVUSAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















